molecular formula C21H29ClN4O3S2 B2910078 (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride CAS No. 1215613-05-0

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride

Cat. No.: B2910078
CAS No.: 1215613-05-0
M. Wt: 485.06
InChI Key: AAHJGJRLHSKTDX-UHFFFAOYSA-N
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Description

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride is a complex organic compound that features a combination of thiazole, piperazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and piperazine intermediates, followed by their coupling with a piperidine derivative. Key steps include:

    Formation of the Thiazole Intermediate: This involves the reaction of 4-methylthiazole with appropriate reagents under controlled conditions.

    Synthesis of the Piperazine Intermediate: This step involves the alkylation of piperazine with the thiazole intermediate.

    Coupling with Piperidine Derivative:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(4-Methylthiazol-2-yl)methyl)piperazine
  • **(Piperidin-1-ylsulfonyl)phenyl)methanone

Uniqueness

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S2.ClH/c1-17-16-29-20(22-17)15-23-11-13-24(14-12-23)21(26)18-5-7-19(8-6-18)30(27,28)25-9-3-2-4-10-25;/h5-8,16H,2-4,9-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHJGJRLHSKTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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